Fluorine dioxide

Description

Properties

CAS No. |

7783-44-0 |

|---|---|

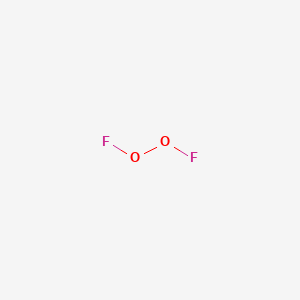

Molecular Formula |

F2O2 O2F2 |

Molecular Weight |

69.996 g/mol |

IUPAC Name |

fluorooxy hypofluorite |

InChI |

InChI=1S/F2O2/c1-3-4-2 |

InChI Key |

REAOZOPEJGPVCB-UHFFFAOYSA-N |

SMILES |

O(OF)F |

Canonical SMILES |

O(OF)F |

Other CAS No. |

7783-44-0 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Properties of Dioxygen Difluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Warning: Dioxygen difluoride (O₂F₂) is an exceptionally hazardous and explosive material. Its synthesis and handling should only be attempted by highly trained professionals in specialized, low-temperature laboratory settings with appropriate safety measures in place.

Introduction

Dioxygen difluoride, with the molecular formula O₂F₂, is an inorganic compound of fluorine and oxygen.[1] First synthesized by Otto Ruff in 1933, it is a powerful oxidizing and fluorinating agent, renowned for its extreme reactivity and instability.[1][2] It exists as an orange-yellow solid at low temperatures, melting into a red liquid.[1][3] The compound is notoriously unstable, decomposing into oxygen and fluorine even at cryogenic temperatures, earning it the onomatopoeic nickname "FOOF" due to its explosive tendencies upon contact with nearly any substance.[1][4] In O₂F₂, oxygen exhibits an unusual +1 oxidation state.[4][5][6] This guide provides a comprehensive overview of its synthesis, properties, and experimental considerations.

Synthesis of Dioxygen Difluoride

The synthesis of dioxygen difluoride is challenging due to the compound's inherent instability. Several methods have been developed, all requiring low temperatures and careful control of reaction conditions. The general reaction is:

O₂ + F₂ → O₂F₂[1]

Synthesis Methodologies

The primary methods for preparing O₂F₂ involve providing energy to a mixture of oxygen and fluorine gas under specific conditions.

| Method | Description | Key Parameters | Reference |

| Electric Discharge | A 1:1 mixture of gaseous fluorine and oxygen at low pressure is subjected to a high-voltage electric discharge in a reaction vessel cooled with liquid nitrogen.[1][4][5] This was the method used in its first synthesis.[5] | Pressure: 7–17 mmHg (optimal) Current: 25–30 mA Voltage: 2.1–2.4 kV | [1][5] |

| Bremsstrahlung Irradiation | Gaseous O₂ and F₂ are mixed in a stainless steel vessel cooled to -196 °C (77.1 K) and then exposed to 3 MeV bremsstrahlung for several hours.[1][4][5] | Temperature: -196 °C Radiation: 3 MeV bremsstrahlung | [1][5] |

| High-Temperature Synthesis | A mixture of fluorine and oxygen is heated to 700 °C and then rapidly cooled using liquid oxygen to trap the O₂F₂ product.[1][2][4] | Reaction Temperature: 700 °C Quenching: Rapid cooling with liquid oxygen | [1][2] |

| UV Irradiation | O₂F₂ can precipitate as a brown solid upon the UV irradiation of a liquid mixture of O₂ and F₂ at -196 °C.[7] | Temperature: -196 °C Energy Source: UV light | [7] |

Experimental Protocol: Electric Discharge Synthesis

This protocol is a generalized representation and requires adaptation to specific laboratory setups.

Materials:

-

High-purity oxygen gas

-

High-purity fluorine gas

-

Discharge tube (e.g., Pyrex or quartz) with electrodes

-

High-voltage power supply (2.1-2.4 kV, 25-30 mA)

-

Low-pressure vacuum system with pressure gauge

-

Cold trap/reaction vessel

-

Liquid nitrogen Dewar

Procedure:

-

System Preparation: The entire apparatus must be scrupulously cleaned, dried, and passivated with fluorine gas to remove any reactive impurities.

-

Cooling: The cold trap or the section of the discharge tube where the product will be collected is cooled to -196 °C using liquid nitrogen.

-

Gas Introduction: A 1:1 molar mixture of oxygen and fluorine gas is introduced into the system.

-

Pressure Adjustment: The pressure within the discharge tube is adjusted to an optimal range of 7-17 mmHg.[1][5]

-

Initiate Discharge: The high-voltage power supply is activated, creating an electric discharge (glow) between the electrodes. The discharge provides the energy to initiate the reaction O₂ + F₂ → O₂F₂.

-

Product Collection: The dioxygen difluoride product, along with any unreacted gases and byproducts, passes through the discharge zone. O₂F₂ condenses in the liquid nitrogen-cooled trap as an orange-yellow solid.[3]

-

Purification: Unreacted, more volatile gases (O₂, F₂) can be carefully pumped away from the solid product while maintaining the low temperature.

-

Storage and Handling: The synthesized O₂F₂ must be stored at or below -160 °C and handled remotely using specialized equipment.[1] It should never be allowed to come into contact with organic materials, moisture, or other reactive substances.

References

- 1. Dioxygen difluoride - Wikipedia [en.wikipedia.org]

- 2. Dioxygen difluoride | Magnificent molecules | RSC Education [edu.rsc.org]

- 3. andrew.cmu.edu [andrew.cmu.edu]

- 4. O2F2 - Dioxygen Difluoride: FOOF [o2f2.blogspot.com]

- 5. Dioxygen_difluoride [chemeurope.com]

- 6. WebElements Periodic Table » Oxygen » dioxygen difluoride [webelements.com]

- 7. Oxygen fluoride - Wikipedia [en.wikipedia.org]

The Discovery of "Fluorine Dioxide": A Technical History of the Oxygen Fluorides

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The term "fluorine dioxide" is not a standard chemical nomenclature. Scientific literature predominantly uses this term to refer to dioxygen difluoride (O₂F₂), a highly reactive and unstable molecule. This technical guide delves into the history of the discovery of O₂F₂ and its simpler analogue, oxygen difluor-ide (OF₂), providing a comprehensive overview of the pioneering experimental work that brought these fascinating compounds to light.

Introduction: The Challenge of Taming the Most Electronegative Elements

The early 20th century was a period of intense investigation into the chemistry of the most reactive elements. Following the isolation of elemental fluorine by Henri Moissan in 1886, a new frontier of chemical synthesis was opened. The prospect of combining the two most electronegative elements, fluorine and oxygen, presented a significant scientific challenge, promising novel compounds with unique and powerful oxidizing properties. This pursuit led to the discovery of a new class of compounds: the oxygen fluorides.

The First Oxygen Fluoride: The Discovery of Oxygen Difluoride (OF₂)

The first compound of oxygen and fluorine to be synthesized and characterized was oxygen difluoride (OF₂).

The Pioneering Work of Lebeau and Damiens (1927)

In 1927, French chemists Paul Lebeau and Augustin Damiens reported the first successful synthesis of oxygen difluoride.[1] Their breakthrough came from the electrolysis of molten potassium fluoride and hydrofluoric acid that contained small quantities of water.[1]

Experimental Protocol: Electrolysis of Molten Fluorides

-

Electrolyte Preparation: A mixture of potassium fluoride (KF) and hydrofluoric acid (HF) was melted. A small, controlled amount of water was introduced into the molten salt mixture.

-

Electrolysis: The molten electrolyte was subjected to electrolysis in a specially designed apparatus, likely constructed from materials resistant to the corrosive nature of the reactants and products, such as platinum or a platinum-iridium alloy.

-

Product Collection: A colorless gas was evolved at the anode, which was collected and purified.

-

Characterization: The collected gas was identified as oxygen difluoride (OF₂) through chemical analysis and determination of its physical properties.

A modern preparation method involves the reaction of fluorine with a dilute aqueous solution of sodium hydroxide.[1]

Quantitative Data: Properties of Oxygen Difluoride

The initial characterization of OF₂ has been refined over the years. Below is a summary of its key physical and structural properties.

| Property | Value |

| Molecular Formula | OF₂ |

| Molar Mass | 53.996 g/mol |

| Appearance | Colorless gas |

| Melting Point | -223.8 °C |

| Boiling Point | -144.75 °C[1] |

| Bond Angle (F-O-F) | 103°[1] |

| Bond Length (O-F) | 1.405 Å |

The Quest for "this compound": The Synthesis of Dioxygen Difluoride (O₂F₂)

The compound most commonly associated with the name "this compound" is dioxygen difluoride (O₂F₂). Its discovery marked a significant step in understanding the complex interactions between oxygen and fluorine.

The Breakthrough by Ruff and Menzel (1933)

The first synthesis of dioxygen difluoride was achieved in 1933 by the German chemists Otto Ruff and Walter Menzel.[2][3] Their experiment involved subjecting a mixture of fluorine and oxygen to an electric discharge at low temperature and pressure.

Experimental Protocol: Electric Discharge Synthesis

Based on available descriptions, the experimental setup and procedure for the first synthesis of O₂F₂ were as follows:

-

Gas Mixture Preparation: A 1:1 mixture of gaseous fluorine (F₂) and oxygen (O₂) was prepared.

-

Reaction Conditions: The gas mixture was passed through a glass discharge tube at low pressure (optimally 7-17 mmHg). The tube was cooled, likely with liquid air or a similar cryogen, to a very low temperature.

-

Electric Discharge: A high-voltage electric discharge (2.1-2.4 kV, 25-30 mA) was applied across the gas mixture.[4]

-

Product Condensation: A reddish-brown solid was observed to condense on the cold walls of the discharge tube.

-

Isolation and Purification: The condensed product was isolated by careful distillation at low temperatures to separate it from unreacted starting materials and byproducts.

Subsequent Studies: The Work of A. G. Streng (1963)

In 1963, A. G. Streng published a detailed investigation into the chemical properties of dioxygen difluoride, highlighting its extreme reactivity and potent oxidizing capabilities even at very low temperatures. Streng's work provided a much deeper understanding of the hazardous yet fascinating nature of O₂F₂.[2][5]

Quantitative Data: Properties of Dioxygen Difluoride

The properties of O₂F₂ have been determined through various studies since its initial discovery.

| Property | Value |

| Molecular Formula | O₂F₂ |

| Molar Mass | 69.996 g/mol |

| Appearance | Orange-red solid, red liquid[4] |

| Melting Point | -163.5 °C |

| Boiling Point (extrapolated) | -57 °C[4] |

| Bond Length (O-O) | 1.217 Å |

| Bond Length (O-F) | 1.575 Å |

| Bond Angle (O-O-F) | 109.5° |

| Dihedral Angle (F-O-O-F) | 87.5° |

Signaling Pathways and Logical Relationships

The synthesis of these oxygen fluorides can be represented as a logical progression from the elemental reactants to the final products.

Conclusion

The discovery of oxygen difluoride and dioxygen difluoride in the early 20th century represented significant achievements in inorganic chemistry. The work of Lebeau, Damiens, Ruff, and Menzel, followed by the detailed investigations of Streng, unveiled a new class of powerful oxidizing agents. These pioneering experiments, conducted with considerable ingenuity and courage, laid the foundation for our current understanding of the chemistry of oxygen-fluorine compounds and continue to be of interest to researchers in fields ranging from materials science to propellant chemistry. The hazardous nature of these compounds underscores the remarkable skill of these early investigators in taming the most reactive of elements.

References

Spectroscopic Properties of the Fluoroformylperoxy (FO2) Radical: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluoroformylperoxy radical (FO2) is a highly reactive, transient species of significant interest in atmospheric chemistry and combustion processes. Its role as an intermediate in the oxidation of fluorinated compounds necessitates a thorough understanding of its fundamental properties. This technical guide provides a comprehensive overview of the spectroscopic characteristics of the FO2 radical, compiling available quantitative data, detailing experimental methodologies, and illustrating key concepts through diagrams.

Molecular Structure and Ground Electronic State

The FO2 radical possesses a nonlinear, asymmetric structure with C1 symmetry in its ground electronic state, which is of 2A'' symmetry.[1] The molecule consists of a central oxygen atom bonded to a terminal oxygen atom and a fluorine atom. Early electron spin resonance (ESR) studies supported a non-linear geometry with dissimilar oxygen atoms.[1]

Table 1: Molecular Geometry of the FO2 Radical

| Parameter | Value | Reference |

| F-O Bond Length | ~1.65 Å | [1] |

| O-O Bond Length | ~1.20 Å | [1] |

Note: These are preliminary values derived from diode laser spectroscopy.[1]

Rotational Spectroscopy

The rotational spectrum of the FO2 radical in its ground vibronic state has been extensively studied using millimeter-wave spectroscopy. These studies have provided precise rotational constants, centrifugal distortion constants, and fine and hyperfine structure parameters. The analysis of over 250 millimeter-wave transitions, combined with infrared combination differences, has yielded a detailed set of spectroscopic constants.

Table 2: Rotational and Fine-Structure Constants of the FO2 Radical in the Ground State (2A'')

| Parameter | Description | Value |

| A | Rotational Constant | Data not available in search results |

| B | Rotational Constant | Data not available in search results |

| C | Rotational Constant | Data not available in search results |

| εaa | Spin-Rotation Tensor Component | Data not available in search results |

| εbb | Spin-Rotation Tensor Component | Data not available in search results |

| εcc | Spin-Rotation Tensor Component | Data not available in search results |

| Additional Parameters | Centrifugal Distortion, Hyperfine | Data not available in search results |

Note: While the referenced study by Bogey et al. determined these parameters, the specific numerical values were not available in the provided search results.

Vibrational Spectroscopy

The vibrational modes of the FO2 radical have been investigated in both the gas phase and in condensed phases (matrix isolation).

Gas-Phase Vibrational Frequencies

High-resolution gas-phase studies using infrared diode laser spectroscopy have successfully characterized the ν2 vibrational band.

Table 3: Gas-Phase Vibrational Frequencies of the FO2 Radical

| Mode | Assignment | Frequency (cm⁻¹) | Reference |

| ν2 | F-O Stretch | 579.31839(35) | [1] |

Matrix Isolation Vibrational Frequencies

Infrared absorption studies of FO2 trapped in inert gas matrices at low temperatures have identified the fundamental vibrational modes.

Table 4: Matrix Isolation Infrared Frequencies of the FO2 Radical

| Mode | Assignment | Frequency (cm⁻¹) | Reference |

| ν1 | O-O Stretch | 1490 | [1] |

| ν2 | FOO Bend | 376 | [1] |

| ν3 | F-O Stretch | 584 | [1] |

Electronic Spectroscopy

To date, there is a notable lack of experimental data on the electronic absorption spectrum of the FO2 radical in the UV-visible region. This absence in the literature suggests that the electronic transitions of FO2 may be weak, fall in a spectral region that is difficult to access experimentally, or that the radical is too short-lived for conventional UV-Vis absorption measurements. Theoretical calculations on the excited electronic states would be highly valuable in guiding future experimental searches.

Experimental Protocols

Millimeter-Wave Spectroscopy

Objective: To measure the pure rotational transitions of the FO2 radical in the gas phase to determine its rotational constants, fine structure, and hyperfine structure.

Methodology:

-

Radical Generation: The FO2 radical is produced in a flow system via the reaction of fluorine atoms with molecular oxygen, often with a third body (M) to stabilize the radical: F + O2 + M → FO2 + M.[1] Fluorine atoms are typically generated by passing a dilute mixture of F2 in an inert gas (e.g., He) through a microwave discharge.

-

Spectrometer: A sensitive millimeter-wave spectrometer is used, which often incorporates a high-Q Fabry-Pérot cavity to enhance the absorption path length. The spectrometer operates in the frequency range necessary to observe the rotational transitions of FO2.

-

Detection: The absorption of millimeter-wave radiation by the radical is detected. Techniques such as source-frequency modulation or Zeeman modulation can be employed to improve sensitivity and discriminate radical signals from those of more stable species.

-

Data Analysis: The measured transition frequencies are assigned to specific rotational quantum numbers (N, J). A comprehensive dataset of assigned transitions is then fitted to an effective Hamiltonian to extract the rotational constants (A, B, C), centrifugal distortion constants, spin-rotation tensor components (εaa, εbb, εcc), and hyperfine coupling constants.

References

An In-depth Technical Guide to the Chemical Reactivity of Fluorine Dioxide Gas (FO₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine dioxide (FO₂), a highly reactive and transient radical species, plays a crucial role in various chemical systems, most notably in atmospheric chemistry. Its high reactivity stems from the presence of an unpaired electron, making it a potent oxidizing agent. This technical guide provides a comprehensive overview of the chemical reactivity of this compound gas, summarizing key thermochemical and kinetic data, outlining experimental methodologies for its study, and visualizing its fundamental reaction pathways.

Physicochemical Properties and Spectroscopic Data

The this compound radical is a non-linear molecule with Cₛ symmetry. Its ground electronic state is ²A". Due to its transient nature, the majority of precise structural and spectroscopic data has been obtained through a combination of microwave and infrared spectroscopy, often in conjunction with theoretical calculations.

Molecular Structure and Spectroscopic Constants

Experimental and theoretical studies have provided detailed insights into the geometry and vibrational frequencies of the FO₂ radical.

| Parameter | Value | Method | Reference |

| Bond Length (F-O) | 1.649 Å | Microwave Spectroscopy | [1][2] |

| Bond Length (O-O) | 1.201 Å | Microwave Spectroscopy | [1][2] |

| Bond Angle (F-O-O) | 111.2° | Microwave Spectroscopy | [1][2] |

| ν₁ (O-O stretch) | 1490 cm⁻¹ | Matrix Isolation IR | [2] |

| ν₂ (F-O-O bend) | 376 cm⁻¹ | Matrix Isolation IR | [2] |

| ν₃ (F-O stretch) | 584 cm⁻¹ | Matrix Isolation IR | [2] |

Thermochemical Data

The thermodynamic stability of the FO₂ radical is a key factor in its reactivity. The following table summarizes its key thermochemical properties.

| Property | Value (at 298.15 K) | Method |

| Standard Enthalpy of Formation (ΔfH°) | 6.3 ± 1.0 kcal/mol | Ab initio calculations |

| Standard Molar Entropy (S°) | 62.7 cal/(mol·K) | Theoretical calculations |

| Heat Capacity (Cp) | 10.5 cal/(mol·K) | Theoretical calculations |

Generation and Experimental Detection of this compound

The primary method for generating the FO₂ radical in a laboratory setting is through the three-body recombination reaction of a fluorine atom with an oxygen molecule.

Reaction: F + O₂ + M → FO₂ + M

Where 'M' is a third body, typically a noble gas or N₂, which stabilizes the newly formed FO₂ radical by removing excess energy.

Experimental Protocol: Microwave Spectroscopy of FO₂

A common experimental setup for the spectroscopic investigation of FO₂ involves a flow-tube reactor coupled with a microwave spectrometer.

Methodology:

-

Fluorine Atom Generation: Fluorine atoms are produced by passing molecular fluorine (F₂) through a microwave discharge.

-

Radical Formation: The generated fluorine atoms are then introduced into a reaction cell containing a mixture of molecular oxygen (O₂) and a third body (M) at low pressure.

-

Spectroscopic Detection: The reaction mixture continuously flows through a microwave spectrometer where the rotational transitions of the FO₂ radical are measured.

-

Data Analysis: The observed spectral lines are then assigned to specific rotational and fine/hyperfine transitions to determine the molecular structure and other spectroscopic constants.[1][2]

Chemical Reactivity of this compound

The FO₂ radical exhibits high reactivity towards a variety of atmospheric and organic species. Its reactions are of significant interest in understanding atmospheric fluorine chemistry and potential impacts on ozone concentration.

Reactions with Atmospheric Species

Kinetic studies have been performed to determine the rate constants for the reactions of FO₂ with several key atmospheric molecules at 295 K.

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| NO | (8.0 ± 1.6) x 10⁻¹² |

| NO₂ | (4.7 ± 1.0) x 10⁻¹³ |

| O₃ | < 2 x 10⁻¹⁷ |

| CH₄ | < 2 x 10⁻¹⁸ |

| CO | < 4 x 10⁻¹⁸ |

Data sourced from pulse radiolysis and flash photolysis studies.[3]

The reaction with nitric oxide (NO) is particularly significant in the atmosphere as it regenerates the fluorine atom and forms nitrogen dioxide (NO₂), a key component in photochemical smog formation.

Decomposition and Other Reactions

The FO₂ radical is thermally unstable and can decompose back to its constituent reactants.

Decomposition Reaction: FO₂ + M → F + O₂ + M

The self-reaction of FO₂ radicals is also a potential removal pathway, although it is generally less significant than reactions with other atmospheric species under typical conditions.

Self-Reaction: FO₂ + FO₂ → Products (e.g., F₂O₂ + O₂)

Theoretical and Computational Studies

Due to the experimental challenges associated with studying the highly reactive FO₂ radical, computational chemistry plays a vital role in understanding its properties and reactivity. Quantum chemical calculations, such as ab initio and density functional theory (DFT) methods, have been employed to:

-

Calculate thermochemical properties like the heat of formation.

-

Determine molecular geometries and vibrational frequencies.

-

Map the potential energy surfaces of its reactions, providing insights into reaction mechanisms and predicting reaction barriers and rate constants.

Conclusion

The this compound radical is a key transient species with significant implications for atmospheric chemistry. This guide has summarized the current understanding of its chemical reactivity, drawing from both experimental and theoretical studies. The provided data on its physicochemical properties, spectroscopic constants, and reaction kinetics serve as a valuable resource for researchers in atmospheric science, physical chemistry, and related fields. Further experimental and computational work is encouraged to refine our understanding of the complex reaction pathways involving this highly reactive radical.

References

A Comprehensive Technical Guide to the Thermochemical Properties of Fluorine Dioxide (FO₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine dioxide (FO₂), a radical species of significant interest in atmospheric and combustion chemistry, plays a crucial role in various chemical processes. A thorough understanding of its thermochemical properties is paramount for accurate modeling of these complex systems. This technical guide provides a comprehensive overview of the available thermochemical data for the this compound radical, including its standard enthalpy of formation, standard molar entropy, and heat capacity. Furthermore, it details the experimental and computational methodologies employed to determine these critical parameters.

Thermochemical Data of this compound (FO₂)

The following tables summarize the recommended thermochemical data for gaseous this compound (referred to as FOO(g) in some databases) from the NIST-JANAF Thermochemical Tables. These values are essential for calculating reaction energies, equilibrium constants, and predicting the spontaneity of chemical processes involving the FO₂ radical.

Table 1: Standard Enthalpy of Formation (ΔfH°), Gibbs Free Energy of Formation (ΔfG°), and Logarithm of the Equilibrium Constant of Formation (log Kf)

| Temperature (K) | ΔfH° (kJ/mol) | ΔfG° (kJ/mol) | log Kf |

| 0 | 22.6 | 22.6 | 0 |

| 100 | 23.4 | 29.3 | -15.309 |

| 200 | 24.1 | 38.0 | -9.927 |

| 298.15 | 24.5 | 47.1 | -8.252 |

| 300 | 24.5 | 47.3 | -8.235 |

| 400 | 24.8 | 56.8 | -7.420 |

| 500 | 24.9 | 66.4 | -6.938 |

Table 2: Standard Molar Entropy (S°) and Heat Capacity (Cp°)

| Temperature (K) | S° (J/mol·K) | Cp° (J/mol·K) |

| 100 | 219.3 | 33.3 |

| 200 | 247.9 | 38.6 |

| 298.15 | 266.3 | 42.9 |

| 300 | 266.6 | 43.0 |

| 400 | 280.9 | 46.5 |

| 500 | 292.4 | 49.0 |

Experimental and Computational Methodologies

The determination of the thermochemical properties of transient species like the this compound radical relies on a combination of advanced experimental techniques and high-level computational chemistry methods.

Experimental Protocol: Microwave Spectroscopy

The primary experimental data underpinning the thermochemical tables for FO₂ comes from microwave spectroscopy studies. A seminal work in this area was conducted by Bogey et al. (1989), who observed the rotational spectrum of the FO₂ radical.[1]

Experimental Setup:

The FO₂ radical was produced in a free-space absorption cell by reacting fluorine atoms with molecular oxygen. The fluorine atoms were generated by a microwave discharge in a suitable precursor gas, such as F₂ or CF₄, diluted in an inert gas like argon. The reaction mixture then flowed through the absorption cell, where it was irradiated with microwave radiation.

Detection and Analysis:

The absorption of microwaves by the FO₂ radicals was detected using a sensitive spectrometer. By precisely measuring the frequencies of the rotational transitions, researchers can determine the rotational constants of the molecule. These constants are directly related to the molecule's moments of inertia and, consequently, its geometry (bond lengths and angles).

The workflow for determining thermochemical properties from spectroscopic data can be visualized as follows:

Caption: Workflow for deriving thermochemical data from spectroscopic measurements.

Computational Protocol: Ab Initio Calculations

In addition to experimental work, ab initio quantum chemical calculations are instrumental in determining the thermochemical properties of radicals. These "first-principles" methods solve the electronic Schrödinger equation to predict molecular properties.

Methodology:

High-level theoretical methods, such as Coupled Cluster (CC) theory or multi-reference methods, are employed to accurately calculate the electronic energy of the FO₂ radical. To obtain reliable thermochemical data, the following steps are typically performed:

-

Geometry Optimization: The molecular geometry (bond lengths and angles) is optimized to find the lowest energy structure.

-

Vibrational Frequency Calculation: The harmonic vibrational frequencies are calculated at the optimized geometry. These are crucial for determining the zero-point vibrational energy (ZPVE) and the vibrational partition function.

-

Electronic Energy Calculation: A high-accuracy single-point energy calculation is performed at the optimized geometry using a large basis set.

-

Thermochemical Analysis: The calculated molecular properties (rotational constants, vibrational frequencies) are used in statistical mechanics formulas to derive the thermochemical functions (enthalpy, entropy, and heat capacity) at various temperatures.

The logical flow of a typical ab initio thermochemical calculation is depicted below:

Caption: Logical workflow for ab initio thermochemical calculations.

Conclusion

The thermochemical data for the this compound radical presented in this guide are based on a robust combination of experimental spectroscopic measurements and theoretical calculations. The provided tables offer a reliable foundation for researchers and scientists in various fields, enabling more accurate modeling and a deeper understanding of chemical systems where FO₂ is a key intermediate. The detailed methodologies outlined herein provide insight into the rigorous processes required to obtain these fundamental chemical data.

References

An In-depth Technical Guide to the Electron Configuration of the Fluorine Dioxide (FO₂) Radical

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorine dioxide radical (FO₂) is a reactive oxygen species of significant interest in atmospheric chemistry and combustion processes. A thorough understanding of its electronic structure is paramount for accurately modeling its reactivity and spectroscopic signatures. This technical guide provides a comprehensive overview of the ground state electron configuration of the FO₂ molecule, supported by a synthesis of experimental and high-level ab initio computational data. Key molecular parameters are summarized, and the methodologies employed for their determination are detailed to provide a robust framework for further research.

Ground State Electron Configuration and Molecular Orbitals

The FO₂ radical is a triatomic, open-shell species with a total of 19 valence electrons. Experimental microwave spectroscopy has established that the molecule possesses a non-linear geometry with dissimilar oxygen atoms, belonging to the Cₛ point group.[1] Its electronic ground state is of ²A" symmetry.[1]

High-level ab initio calculations, specifically at the TZ2P CCSD(T) level of theory, provide a detailed picture of the molecular orbital occupancy. The ground state electron configuration is determined to be:

... (9a')² (2a")² (10a')² (11a')² (3a")¹

This configuration indicates that the highest singly occupied molecular orbital (SOMO) is the 3a" orbital, which is an out-of-plane π-antibonding orbital. The unpaired electron in this orbital is responsible for the radical nature of the molecule.

Quantitative Molecular Properties

The geometric and vibrational properties of the FO₂ radical have been characterized through a combination of spectroscopic experiments and computational chemistry. The data is summarized in Table 1 for clarity and comparative analysis.

| Parameter | Experimental Value | Theoretical Value (TZ2P CCSD(T)) | Method |

| Geometry | |||

| F-O Bond Length (r_F-O) | - | 1.651 Å | Ab initio Calculation |

| O-O Bond Length (r_O-O) | - | 1.201 Å | Ab initio Calculation |

| F-O-O Bond Angle (∠FOO) | - | 111.2° | Ab initio Calculation |

| Vibrational Frequencies | |||

| ν₁ (O-O Stretch) | 1490 cm⁻¹ | - | Matrix Isolation Infrared Spectroscopy |

| ν₂ (F-O-O Bend) | 376 cm⁻¹ | - | Matrix Isolation Infrared Spectroscopy |

| ν₃ (F-O Stretch) | 584 cm⁻¹ | - | Matrix Isolation Infrared Spectroscopy |

| Electronic State | |||

| Ground State Symmetry | ²A" | ²A" | Microwave Spectroscopy / Ab initio |

Methodologies for Structural and Spectroscopic Characterization

Experimental Protocols

Microwave Spectroscopy: The rotational spectrum of the FO₂ radical in its ground vibronic state was investigated to determine its non-linear geometry and ²A" electronic ground state.[1] In these experiments, the FO₂ radical was generated in the gas phase via the reaction of fluorine atoms with molecular oxygen. Fluorine atoms were produced by a microwave discharge in F₂ gas. The subsequent reaction, F + O₂ + M → FO₂ + M (where M is a third body), forms the radical, which is then probed by microwave radiation. Over 250 transitions were detected and analyzed to yield precise rotational and fine-structure constants.[1]

Matrix Isolation Infrared Spectroscopy: The fundamental vibrational frequencies of the FO₂ radical were determined by trapping the molecule in an inert solid matrix at low temperatures and probing its infrared absorption.[1] This technique prevents the reactive radicals from recombining, allowing for spectroscopic characterization. While specific precursors for this experiment are not detailed in the primary literature, a common method for generating FO₂ in-situ in a matrix would involve the photolysis of a suitable precursor molecule, such as F₂O or a mixture of F₂ and O₂, suspended in an inert gas matrix (e.g., Argon or Neon).

Computational Protocols

Ab Initio Coupled-Cluster Theory: The high-accuracy theoretical data for the FO₂ radical's geometry and electronic configuration were obtained using the coupled-cluster method with single, double, and perturbative triple excitations, denoted as CCSD(T). This post-Hartree-Fock method is widely regarded as a "gold standard" in quantum chemistry for its reliable treatment of electron correlation.

The specific level of theory employed was TZ2P CCSD(T), which specifies the basis set used to describe the atomic orbitals. "TZ2P" stands for a triple-zeta basis set augmented with two sets of polarization functions. A triple-zeta basis set provides three sets of basis functions for each valence atomic orbital, offering a high degree of flexibility in describing the molecular orbitals. The addition of polarization functions (d-functions on F and O, and p-functions on any H atoms if present) allows for the description of anisotropic electron density, which is crucial for accurately modeling chemical bonds and non-linear geometries. The combination of the CCSD(T) method with a TZ2P basis set provides a robust and accurate theoretical model for small radical species like FO₂.

Logical Workflow for Computational Characterization

The determination of the electronic and geometric properties of the FO₂ radical through computational methods follows a well-defined logical workflow. This process, from the initial definition of the molecule to the final analysis of its properties, is visualized in the diagram below.

Caption: Computational workflow for determining FO₂ electronic structure.

Conclusion

This guide has synthesized key experimental and theoretical findings to provide a detailed description of the electron configuration and molecular properties of the FO₂ radical. The ground state is confirmed to be of ²A" symmetry with a non-linear Cₛ structure, and its valence electron configuration has been elucidated through high-level coupled-cluster calculations. The provided quantitative data and detailed methodologies serve as a valuable resource for researchers in atmospheric science, combustion chemistry, and related fields, facilitating more accurate modeling and a deeper understanding of this important radical species.

References

A Technical Guide to the Early Preparations of Fluorine-Oxygen Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational preparations of key fluorine-oxygen compounds. Focusing on the pioneering work of early chemists, this document details the experimental protocols, presents quantitative data, and illustrates the logical workflows involved in the synthesis of oxygen difluoride (OF₂), dioxygen difluoride (O₂F₂), and the first perfluoroalkyl hypofluorite, trifluoromethyl hypofluorite (CF₃OF).

Oxygen Difluoride (OF₂): The First Binary Fluoride of Oxygen

Oxygen difluoride was the first binary compound of fluorine and oxygen to be synthesized, a significant achievement in the field of fluorine chemistry.

Initial Synthesis by Lebeau and Damiens (1929)

The first reported synthesis of oxygen difluoride was accomplished by Paul Lebeau and Augustin Damiens in 1929. Their method involved the electrolysis of molten potassium fluoride and hydrofluoric acid that contained small quantities of water.

Experimental Protocol:

The electrolysis was carried out in a U-shaped copper tube which served as the cathode, with a graphite rod positioned at the center of one of the arms acting as the anode. The electrolyte consisted of molten potassium fluoride (KF) and hydrofluoric acid (HF). The crucial component for the formation of OF₂ was the presence of a small amount of water in the electrolyte. The electrolysis was conducted at a low temperature, maintained by a cooling bath.

The gaseous products evolved at the anode, primarily a mixture of oxygen and oxygen difluoride, were passed through a series of purification steps to isolate the OF₂. This involved removing unreacted HF and other impurities.

Logical Workflow for the Electrolytic Synthesis of OF₂ (1929):

Figure 1: Workflow for the Electrolytic Synthesis of OF₂

Modern Preparative Method

A more common and convenient laboratory-scale synthesis of oxygen difluoride involves the reaction of fluorine gas with a dilute aqueous solution of sodium hydroxide.

Reaction:

2F₂ + 2NaOH → OF₂ + 2NaF + H₂O

Experimental Protocol:

A stream of fluorine gas is bubbled through a cold, dilute aqueous solution of sodium hydroxide (typically 2%). The reaction is vigorous and exothermic, so cooling is essential to prevent the decomposition of the product. The evolved gas, a mixture of OF₂ and unreacted fluorine, is then passed through a series of traps to remove water vapor and sodium fluoride aerosol, and finally condensed at low temperatures to isolate the pure oxygen difluoride.

Quantitative Data for Oxygen Difluoride (OF₂):

| Property | Value |

| Molar Mass | 53.996 g/mol |

| Melting Point | -223.8 °C |

| Boiling Point | -144.75 °C |

| Density (liquid at -145 °C) | 1.521 g/cm³ |

| Appearance | Colorless gas, pale yellow liquid |

Dioxygen Difluoride (O₂F₂): A Highly Reactive Oxidizer

First synthesized in the 1930s by Otto Ruff and Walter Menzel, dioxygen difluoride is a notoriously reactive and unstable compound.[1] Its preparation requires careful control of conditions and specialized equipment.

High-Temperature Synthesis by Ruff and Menzel (1933)

One of the earliest methods for preparing O₂F₂ involved the high-temperature reaction of its constituent elements.

Experimental Protocol:

A mixture of oxygen and fluorine gas was passed through a heated reaction tube, typically made of a resistant material like copper or nickel, maintained at a temperature of approximately 700 °C. The contact time in the hot zone was kept very short to prevent the decomposition of the product. The effluent gas was then rapidly quenched by passing it through a condenser cooled with liquid oxygen. This cryogenic cooling was essential to trap the unstable O₂F₂ as a solid.

Reaction Pathway for the High-Temperature Synthesis of O₂F₂:

Figure 2: High-Temperature Synthesis of O₂F₂

Electric Discharge Method

An alternative and more controlled method for the synthesis of O₂F₂ involves subjecting a low-pressure mixture of oxygen and fluorine to an electric discharge.

Experimental Protocol:

A 1:1 mixture of gaseous fluorine and oxygen at low pressure (e.g., 7-17 mmHg) is passed through a glass discharge tube. The tube is equipped with electrodes, typically made of copper, and is cooled to a very low temperature (e.g., with liquid nitrogen or liquid oxygen). A high-voltage electric discharge (e.g., 2.1-2.4 kV, 25-30 mA) is passed between the electrodes, causing the gases to react and form O₂F₂, which condenses on the cold walls of the vessel. This method allows for the synthesis of O₂F₂ under milder conditions than the high-temperature approach.

Quantitative Data for Dioxygen Difluoride (O₂F₂):

| Property | Value |

| Molar Mass | 69.996 g/mol |

| Melting Point | -163 °C |

| Boiling Point (extrapolated) | -57 °C |

| Density (at boiling point) | 1.45 g/cm³ |

| Appearance | Orange-red solid, red liquid |

Trifluoromethyl Hypofluorite (CF₃OF): The First Perfluoroalkyl Hypofluorite

The first perfluoroalkyl hypofluorite, trifluoromethyl hypofluorite, was successfully synthesized in 1948 by Kellogg and Cady. This discovery opened up a new class of fluorine-oxygen compounds with unique reactivity.

Catalytic Fluorination of Methanol (1948)

The original synthesis involved the direct fluorination of methanol over a silver(II) fluoride catalyst.

Experimental Protocol:

The reaction was carried out in a flow system. A stream of fluorine gas, diluted with an inert gas such as nitrogen, was passed over a bed of silver(II) fluoride (AgF₂) catalyst. Methanol vapor was introduced into the gas stream before it reached the catalyst bed. The reaction is highly exothermic and requires careful temperature control to prevent explosions and unwanted side reactions. The effluent gas mixture, containing CF₃OF, unreacted starting materials, and byproducts, was then passed through a series of cold traps to separate the desired product.

Logical Workflow for the Synthesis of CF₃OF (1948):

Figure 3: Workflow for the Synthesis of CF₃OF

Quantitative Data for Trifluoromethyl Hypofluorite (CF₃OF):

| Property | Value |

| Molar Mass | 104.004 g/mol |

| Melting Point | -215 °C |

| Boiling Point | -95 °C |

| Appearance | Colorless gas |

This guide provides a foundational understanding of the early synthetic routes to key fluorine-oxygen compounds. The detailed protocols and data presented are intended to serve as a valuable resource for researchers in the fields of chemistry and drug development, offering insights into the historical context and practical considerations of handling these highly reactive and important molecules.

References

In-depth Technical Guide to the Physical Characteristics of Liquid Dioxygen Difluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical characteristics of liquid dioxygen difluoride (O₂F₂), a highly reactive and unstable compound of significant interest in specialized chemical synthesis. This document consolidates available quantitative data, details the experimental protocols for its synthesis and characterization, and presents a visualization of a key experimental workflow. The information is intended to serve as a valuable resource for researchers and professionals working with or exploring the applications of this unique chemical entity.

Introduction

Dioxygen difluoride, often referred to as fluorine dioxide, is a compound with the chemical formula O₂F₂. It is a powerful oxidizing and fluorinating agent that exists as a cherry-red liquid at low temperatures.[1] Its high reactivity and instability make it a challenging substance to handle and study, necessitating specialized experimental techniques. This guide focuses on the physical properties of its liquid state, providing a detailed compilation of data and methodologies for its investigation.

Physical Properties

The physical characteristics of liquid dioxygen difluoride have been determined through various low-temperature experiments. A summary of these properties is presented in the table below.

| Property | Value | Conditions |

| Appearance | Cherry-red liquid | At its boiling point |

| Orange solid | Below melting point | |

| Melting Point | -163.5 °C | |

| Boiling Point | -57 °C | |

| Density (liquid) | 1.47 g/cm³ | At -57 °C |

| Density (solid) | 1.912 g/cm³ | At -165 °C |

| Standard Enthalpy of Formation (ΔfH°) | +19.2 kJ/mol | Gas phase, 298.15 K |

Note: Some sources report slightly different values for melting and boiling points, which may be attributed to impurities in early preparations.[2]

Experimental Protocols

Synthesis of Dioxygen Difluoride via Electric Discharge

The most common method for synthesizing dioxygen difluoride is through the application of an electric glow discharge to a mixture of fluorine and oxygen gases at low temperature and pressure. This method was pioneered by Ruff and Menzel.

Apparatus:

A vacuum setup constructed from Pyrex glass is typically used.[3] The core of the apparatus is a U-shaped discharge tube with two electrodes. The tube is designed to be cooled with a cryogenic liquid, such as liquid nitrogen, to condense the product. A system for metering and mixing the reactant gases (F₂ and O₂) is required, along with a vacuum pump to maintain low pressure.

Procedure:

-

A 1:1 mixture of fluorine and oxygen gas is prepared.

-

The gas mixture is introduced into the discharge tube at a low pressure, typically between 7 and 17 mmHg.[4]

-

The outside of the discharge tube is cooled to approximately 90 K using a liquid nitrogen bath.[3]

-

A high-voltage electric discharge (e.g., 2.1-2.4 kV) is passed between the electrodes, causing the gases to react.[4]

-

The dioxygen difluoride product, along with any unreacted gases and byproducts like ozone, condenses on the cold walls of the tube.

-

The O₂F₂ can be purified by fractional distillation at low temperatures.

Determination of Melting Point

The melting point of dioxygen difluoride is determined by observing the phase transition of a purified sample in a cooled apparatus.

Apparatus:

A small, transparent container, such as a capillary tube, housed within a cryostat with a viewing window is used. A calibrated low-temperature thermometer is placed in close proximity to the sample.

Procedure:

-

A small amount of purified, solid O₂F₂ is placed in the capillary tube.

-

The cryostat is cooled to a temperature below the expected melting point.

-

The temperature is then slowly increased at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which the last of the solid disappears are recorded as the melting point range. For pure substances, this range should be narrow.

Measurement of Liquid Density

The density of liquid dioxygen difluoride can be determined by measuring the mass of a known volume of the liquid at a specific temperature, typically its boiling point.

Apparatus:

A pre-weighed pycnometer of a known volume, calibrated at low temperatures, is required. The experiment must be conducted in a controlled low-temperature environment, such as a glovebox cooled with liquid nitrogen.

Procedure:

-

The empty pycnometer is weighed at room temperature and its volume at the target low temperature is calculated based on the material's coefficient of thermal expansion.

-

Inside the low-temperature environment, the pycnometer is filled with liquid O₂F₂ to the calibration mark.

-

The filled pycnometer is then carefully weighed at the low temperature.

-

The mass of the liquid O₂F₂ is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer at that temperature.

Calorimetric Determination of the Heat of Formation

The standard enthalpy of formation of dioxygen difluoride has been determined by reaction calorimetry. This involves measuring the heat released during the complete decomposition of O₂F₂ into its elements (O₂ and F₂).

Apparatus:

A low-temperature calorimeter is used. The reaction vessel within the calorimeter is designed to contain the highly reactive O₂F₂ and to withstand the pressure changes upon decomposition. The calorimeter is equipped with a precise temperature measuring device.

Procedure:

-

A known mass of purified O₂F₂ is introduced into the reaction vessel at a low temperature (e.g., 190 K) where it is relatively stable.[5]

-

The decomposition of O₂F₂ is initiated, for example, by a small thermal or electrical input.

-

The temperature change of the calorimeter due to the heat released by the decomposition reaction is carefully measured.

-

The calorimeter is calibrated by introducing a known amount of electrical energy and measuring the corresponding temperature rise.

-

From the measured temperature change and the calibration factor, the heat of decomposition is calculated.

-

The standard enthalpy of formation is then derived from the heat of decomposition.

Experimental Workflow Visualization

The following diagram illustrates the experimental setup for the synthesis of dioxygen difluoride using the electric discharge method.

Caption: Experimental setup for the synthesis of dioxygen difluoride.

Conclusion

The physical characteristics of liquid dioxygen difluoride are defined by its existence as a cherry-red, dense liquid at cryogenic temperatures. Its high reactivity and instability necessitate specialized and meticulous experimental procedures for its synthesis and characterization. This guide has provided a consolidated source of quantitative data and detailed methodologies, which are crucial for any scientific endeavor involving this challenging but important chemical compound. The provided visualization of the synthesis workflow offers a clear understanding of the experimental arrangement. It is hoped that this technical guide will be a valuable asset to researchers in the fields of chemistry and material science.

References

In-depth Technical Guide to the Oxidation States of Fluorine in Oxygen Fluorides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxidation states of fluorine in various oxygen fluorides, with a focus on dioxygen difluoride (O₂F₂) and oxygen difluoride (OF₂). The document details the synthesis, structural parameters, and spectroscopic characterization of these highly reactive compounds, presenting quantitative data in structured tables and outlining detailed experimental protocols. Visualizations of molecular structures and a representative experimental workflow are provided to facilitate understanding.

Introduction: The Anomaly of Positive Oxidation States in Oxygen

In the realm of chemical compounds, the high electronegativity of oxygen typically assigns it a negative oxidation state, most commonly -2. However, in combination with the most electronegative element, fluorine, oxygen exhibits unusual positive oxidation states. This guide delves into the chemistry of oxygen fluorides, a class of compounds where this phenomenon is prominent. Understanding the synthesis, structure, and properties of these compounds is crucial for researchers in inorganic chemistry and those exploring high-energy materials. A variety of oxygen fluorides are known, with the general formula OₙF₂, where n can range from 1 to 6.[1]

Oxidation States and Molecular Structure

The oxidation state of fluorine in all its compounds, including oxygen fluorides, is consistently -1, with the exception of elemental fluorine (F₂) where it is 0. This is due to fluorine being the most electronegative element. Consequently, in oxygen fluorides, oxygen is forced to adopt positive oxidation states.

In oxygen difluoride (OF₂) , the two fluorine atoms, each with an oxidation state of -1, result in the oxygen atom having an oxidation state of +2 . The molecule has a bent geometry, similar to water, as predicted by VSEPR theory.[2]

In dioxygen difluoride (O₂F₂) , each fluorine atom has an oxidation state of -1. To maintain charge neutrality in the molecule, each of the two oxygen atoms is assigned an oxidation state of +1 .

Quantitative Structural and Spectroscopic Data

The structural parameters and key spectroscopic data for OF₂ and O₂F₂ are summarized in the tables below for easy comparison.

Table 1: Oxidation States and Molecular Geometry of Oxygen Fluorides

| Compound | Formula | Oxidation State of O | Oxidation State of F | Molecular Geometry | Bond Angle (°) | O-F Bond Length (Å) | O-O Bond Length (Å) |

| Oxygen Difluoride | OF₂ | +2 | -1 | Bent | 103 | 1.405 | N/A |

| Dioxygen Difluoride | O₂F₂ | +1 | -1 | Skew (C₂ symmetry) | 109.5 (F-O-O) | 1.575 | 1.217 |

Table 2: Spectroscopic Data for Oxygen Fluorides

| Compound | Formula | ¹⁹F NMR Chemical Shift (ppm, vs. CFCl₃) | Vibrational Frequencies (cm⁻¹) |

| Oxygen Difluoride | OF₂ | +226 | ν₁(a₁): 928 (sym. stretch), ν₂(a₁): 461 (bend), ν₃(b₂): 831 (asym. stretch) |

| Dioxygen Difluoride | O₂F₂ | +865 | ν₁(a): 615 (O-F stretch), ν₂(a): 490 (torsion), ν₃(a): 1200 (O-O stretch), ν₄(b): 622 (O-F stretch), ν₅(b): 360 (bend), ν₆(b): 200 (bend) |

Experimental Protocols

The synthesis and characterization of oxygen fluorides require specialized equipment and extreme caution due to their high reactivity and instability.

Synthesis of Oxygen Difluoride (OF₂)

A common laboratory method for the preparation of OF₂ involves the reaction of fluorine gas with a dilute aqueous solution of sodium hydroxide.[3][4]

Reaction: 2F₂ + 2NaOH → OF₂ + 2NaF + H₂O

Detailed Protocol:

-

Apparatus: A reaction vessel resistant to fluorine, typically made of Monel or nickel, is required. The system should be equipped with a gas inlet for fluorine, a stirrer, and an outlet leading to a cold trap.

-

Reactants: A dilute (e.g., 2%) aqueous solution of sodium hydroxide is placed in the reaction vessel.

-

Procedure:

-

The reaction vessel is cooled to approximately -20 °C.

-

Fluorine gas, diluted with an inert gas such as nitrogen, is bubbled through the stirred sodium hydroxide solution at a controlled rate.

-

The gaseous effluent, containing OF₂, unreacted fluorine, and oxygen, is passed through a series of cold traps.

-

A trap cooled with liquid nitrogen (-196 °C) will condense the OF₂ (boiling point: -144.8 °C) and unreacted fluorine.

-

-

Purification: The condensed mixture is then purified by fractional distillation to separate OF₂ from fluorine and other byproducts.

Synthesis of Dioxygen Difluoride (O₂F₂)

Dioxygen difluoride is synthesized by subjecting a mixture of oxygen and fluorine to an electric discharge at low temperatures and pressures.[5]

Reaction: O₂ + F₂ → O₂F₂

Detailed Protocol:

-

Apparatus: A Pyrex glass discharge tube with two electrodes is used as the reaction vessel. The apparatus is connected to a vacuum line, gas inlets for oxygen and fluorine, and a cold trap for product collection.

-

Reactants: High-purity oxygen and fluorine gases are required.

-

Procedure:

-

The discharge tube and the collection trap are cooled to liquid nitrogen temperature (90 K).[5]

-

A 1:1 mixture of oxygen and fluorine gas is introduced into the discharge tube at a low pressure (e.g., 7-17 mmHg).

-

A high-voltage electric discharge (e.g., 2.1-2.4 kV, 25-30 mA) is passed between the electrodes.

-

The product, O₂F₂, condenses in the cold trap as a yellow-orange solid.

-

-

Handling: O₂F₂ is highly unstable and can decompose explosively. It should be stored and handled at or below liquid nitrogen temperature.

Characterization Methods

Vibrational spectroscopy is used to determine the vibrational modes of the oxygen fluoride molecules, providing insights into their structure and bonding.

Experimental Setup for Low-Temperature IR Spectroscopy:

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation (Matrix Isolation):

-

The oxygen fluoride gas is mixed with a large excess of an inert gas (e.g., argon or nitrogen).

-

This gas mixture is slowly deposited onto a cryogenic window (e.g., CsI) cooled to a very low temperature (e.g., 10-20 K) within a high-vacuum cryostat. This traps individual molecules in an inert solid matrix, allowing for the acquisition of high-resolution spectra.[6][7][8][9]

-

-

Data Acquisition: The IR spectrum of the matrix-isolated sample is recorded.

GED is a powerful technique for determining the precise bond lengths and angles of molecules in the gas phase.

Experimental Workflow for GED:

-

A high-energy beam of electrons is generated from an electron gun.

-

The electron beam is passed through a nozzle that introduces a fine stream of the gaseous oxygen fluoride into a high-vacuum chamber.

-

The electrons are diffracted by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector.

-

The analysis of the scattering pattern allows for the determination of the internuclear distances and bond angles.

¹⁹F NMR spectroscopy provides information about the electronic environment of the fluorine atoms in the molecule.[10][11]

Experimental Parameters for Low-Temperature ¹⁹F NMR:

-

Spectrometer: A high-field NMR spectrometer equipped with a cryoprobe capable of low-temperature operation.

-

Sample Preparation: The highly volatile and reactive oxygen fluoride is condensed into a thick-walled NMR tube at liquid nitrogen temperature. A suitable solvent that is liquid at low temperatures and inert to the sample, such as CFCl₃ or a mixture of Freons, may be co-condensed.

-

Reference: Trichlorofluoromethane (CFCl₃) is a common reference standard for ¹⁹F NMR.

-

Data Acquisition: The ¹⁹F NMR spectrum is acquired at a low temperature (e.g., 145 K) to prevent the decomposition of the sample.[12]

Visualizations

Molecular Structures

Caption: Molecular structures of OF₂ and O₂F₂ with bond lengths.

Experimental Workflow for Synthesis and Characterization

Caption: Generalized experimental workflow for oxygen fluorides.

References

- 1. Oxygen_difluoride [chemeurope.com]

- 2. Oxygen difluoride - Wikipedia [en.wikipedia.org]

- 3. One moment, please... [webelements.co.uk]

- 4. OF2 [astronautix.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 8. researchgate.net [researchgate.net]

- 9. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. electronicsandbooks.com [electronicsandbooks.com]

Methodological & Application

Application Notes and Protocols: Fluorine Dioxide as a Fluorinating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scope

Fluorine dioxide (FO₂), also known as dioxygen difluoride (O₂F₂), is a highly reactive and thermally unstable gas.[1] While it is recognized as a potent oxidizing and fluorinating agent, its practical application in synthetic organic chemistry, particularly in the context of drug development and fine chemical synthesis, is severely limited due to its extreme reactivity and instability at ambient temperatures.[1] These application notes provide a summary of the known properties of this compound and outline the significant challenges associated with its use as a fluorinating agent.

Currently, there is a lack of established, detailed protocols for the application of this compound in the selective fluorination of organic molecules for pharmaceutical or agrochemical development. The information presented herein is based on fundamental chemical literature and is intended to provide a realistic perspective on the utility of this reagent. For practical fluorination reactions, researchers are directed towards more stable and selective modern fluorinating agents.

Properties of this compound

This compound is a pale yellow solid or a yellow liquid at low temperatures, with a melting point of -154°C (119 K).[1] It is a thermally unstable gas at room temperature and begins to decompose into fluorine and oxygen at temperatures as low as -100°C.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Registry Number | 7783-44-0 | [1] |

| Molecular Formula | F₂O₂ | [1] |

| Molecular Weight | 70.00 g/mol | [1] |

| Appearance | Pale yellow solid or yellow liquid at low temp. | [1] |

| Melting Point | -154°C (119 K) | [1] |

| Stability | Thermally unstable; decomposes above -100°C | [1] |

| Reactivity | Strong oxidizing and fluorinating agent | [1] |

Reactivity and Fluorinating Potential

This compound's utility as a fluorinating agent stems from its ability to act as a source of fluorine radicals. The O-F bonds in F₂O₂ are weak, with a bond dissociation energy of only 18 kcal/mol for the F-OOF bond, allowing for homolytic cleavage to generate highly reactive fluorine-containing radicals.[2] This radical nature, however, leads to non-selective and highly exothermic reactions with organic compounds, often resulting in complex product mixtures, C-C bond cleavage, and potentially explosive reactions.[3]

The extreme reactivity of this compound makes it unsuitable for the precise and selective introduction of fluorine atoms required in modern drug development. Contemporary fluorination chemistry relies on a range of reagents that offer greater control over reactivity and selectivity, including electrophilic, nucleophilic, and radical fluorinating agents that are safer to handle.[4][5][6]

Logical Workflow: Formation and Decomposition of this compound

The following diagram illustrates the general pathways for the formation and decomposition of this compound, highlighting its inherent instability.

Caption: Formation and decomposition pathways of this compound.

Experimental Protocols

Due to the extreme hazards and lack of selective reactivity, detailed experimental protocols for the use of this compound as a fluorinating agent in organic synthesis are not available in the peer-reviewed literature for drug development applications. The handling of this compound requires specialized cryogenic equipment and is typically limited to fundamental studies of its physical and chemical properties at very low temperatures.

General Safety Considerations (Hypothetical):

-

Extreme Cold: All manipulations would need to be carried out at temperatures below -100°C to prevent rapid decomposition.[1]

-

High Reactivity: this compound is a powerful oxidizing agent and can react explosively with organic materials.

-

Toxicity: Decomposition products include fluorine gas, which is highly toxic and corrosive.[7]

-

Specialized Equipment: A cryogenic apparatus and remote handling equipment would be essential.

Data on Fluorination Reactions

There is a notable absence of quantitative data (e.g., reaction yields, substrate scope, selectivity) for the use of this compound in controlled fluorination reactions with organic substrates relevant to drug discovery. Its indiscriminate reactivity precludes the generation of such data in a systematic and reproducible manner for synthetic applications.

Conclusion and Outlook

This compound, while possessing fluorinating capabilities, is not a practical or viable reagent for synthetic chemistry, especially in the fields of pharmaceutical and agrochemical research. Its inherent instability and extreme, non-selective reactivity present significant safety and operational challenges. Researchers seeking to incorporate fluorine into organic molecules are advised to consult the extensive literature on modern, selective fluorinating agents. These contemporary reagents offer a wide range of reactivities and selectivities, enabling the controlled synthesis of complex fluorinated molecules.

References

- 1. This compound [drugfuture.com]

- 2. notes.fluorine1.ru [notes.fluorine1.ru]

- 3. Radical fluorination - Wikipedia [en.wikipedia.org]

- 4. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]

- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Fluorine - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Study of Fluorine-Containing Radicals in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the atmospheric chemistry of fluorine is dominated by long-lived greenhouse gases and stable reservoir species, the role of highly reactive fluorine-containing radicals, such as fluorine dioxide (FO₂), is not well-established in atmospheric studies. Current research indicates a significant lack of information regarding the atmospheric abundance, sources, and sinks of FO₂. This is likely due to its expected high reactivity and consequently low steady-state concentrations, making it a challenging species to detect and study in the complex atmospheric environment.

These application notes, therefore, provide a broader overview of the study of fluorine-containing radicals, with a speculative focus on how this compound might be investigated in a laboratory setting, drawing parallels with more extensively studied radicals. The protocols and data presented are intended to serve as a foundational guide for researchers interested in the fundamental chemistry of such species, which could have implications for various fields, including materials science and synthetic chemistry, rather than atmospheric monitoring.

Application Notes: The Study of Fluorine-Containing Radicals

The investigation of fluorine-containing radicals is crucial for understanding fundamental reaction mechanisms in various chemical systems. While the direct atmospheric relevance of the this compound radical (FO₂) is not strongly supported by current literature, its study in controlled environments can provide valuable insights into its reactivity, stability, and spectroscopic properties.

Potential (Theoretical) Role in Chemical Systems:

Computational studies suggest that fluorine atoms (F), which can be generated from the photolysis of fluorinated compounds, may react with molecular oxygen to form this compound (FO₂). This radical could then participate in subsequent reactions.

-

Formation: F + O₂ + M → FO₂ + M

-

Reactions:

-

FO₂ + NO → FO + NO₂

-

FO₂ + O₃ → FO + 2O₂

-

The fluorine monoxide radical (FO) is also a highly reactive species. Understanding the kinetics of these theoretical reactions is essential for developing a more complete picture of fluorine chemistry.

Quantitative Data Summary

Due to the limited research on this compound in atmospheric or laboratory settings, a comprehensive table of its quantitative data is not available. Instead, the following table summarizes key properties of related and more stable fluorine-containing compounds for comparative purposes.

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Bond Dissociation Energy (kJ/mol) | Notes |

| Fluorine | F₂ | 38.00 | -188.1 | 159 | |

| Oxygen Difluoride | OF₂ | 54.00 | -144.8 | 191 (F-OF) | A stable fluoride of oxygen. |

| Dioxygen Difluoride | O₂F₂ | 70.00 | -57 | 81.6 (O-F) | Highly unstable and reactive.[1] |

| Hydrogen Fluoride | HF | 20.01 | 19.5 | 570 | The primary atmospheric sink for fluorine.[2] |

| Fluorine Monoxide Radical | FO | 35.00 | - | ~222 (F-O) | A highly reactive radical intermediate. |

| This compound Radical (Theoretical) | FO₂ | 51.00 | - | - | Limited experimental data available. |

Experimental Protocols

The following are generalized protocols for the laboratory-based generation and detection of highly reactive radical species, adapted for the hypothetical study of this compound.

Protocol 1: Generation of this compound Radicals

Objective: To generate FO₂ radicals in a controlled gas-phase environment for spectroscopic analysis or reactivity studies.

Materials:

-

Fluorine (F₂) gas source (diluted in an inert gas like He or Ar)

-

Oxygen (O₂) gas source

-

Third body gas (M), such as He, Ar, or N₂

-

Photolysis source (e.g., excimer laser or mercury lamp)

-

Flow tube reactor

-

Mass flow controllers

-

Vacuum pump

Methodology:

-

System Preparation: Ensure the flow tube reactor is clean, dry, and passivated to minimize wall reactions. The system should be leak-tight.

-

Gas Flows: Introduce a dilute mixture of F₂ in an inert carrier gas into the flow tube reactor using a mass flow controller.

-

Radical Generation: Generate fluorine atoms (F) by photolyzing the F₂ precursor within the flow tube. The wavelength of the photolysis source should be chosen to efficiently dissociate F₂.

-

FO₂ Formation: Introduce a controlled flow of O₂ and a third body gas (M) downstream of the photolysis region. The reaction F + O₂ + M → FO₂ + M will lead to the formation of the this compound radical.

-

Control of Reaction Time: The position of the O₂ inlet and the total flow rate can be adjusted to control the reaction time before detection.

Protocol 2: Detection of this compound Radicals by Mass Spectrometry

Objective: To detect and quantify FO₂ radicals generated in a flow tube reactor.

Materials:

-

Flow tube reactor setup (from Protocol 1)

-

Molecular beam mass spectrometer (MBMS) or a chemical ionization mass spectrometer (CIMS)

-

Ionization source (e.g., electron impact or chemical ionization reagent)

-

Detector (e.g., electron multiplier)

Methodology:

-

Coupling to Mass Spectrometer: Interface the flow tube reactor to the mass spectrometer through a sampling orifice that allows for the extraction of a representative sample of the gas mixture.

-

Ionization: Ionize the sampled gas. For electron impact ionization, careful selection of the ionization energy is crucial to minimize fragmentation of the parent ion. For chemical ionization, a suitable reagent ion must be chosen that reacts with FO₂ to produce a detectable product ion.

-

Mass Analysis: Scan the appropriate mass-to-charge ratio (m/z) to detect the FO₂⁺ ion (or the product ion in CIMS). The expected m/z for FO₂⁺ would be approximately 51 amu.

-

Quantification: Calibrate the instrument using a known concentration of a stable gas to relate the detected signal intensity to the concentration of the radical species. This often involves kinetic modeling and relative rate measurements.

Protocol 3: Spectroscopic Detection of Fluorine-Containing Radicals

Objective: To detect FO₂ radicals using spectroscopic techniques.

Materials:

-

Flow tube reactor setup (from Protocol 1)

-

Spectroscopic source (e.g., tunable diode laser, Fourier-transform infrared spectrometer)

-

Detector appropriate for the wavelength range of interest

Methodology:

-

Spectroscopic Probing: Pass a beam of light from the spectroscopic source through the flow tube reactor where the FO₂ radicals are present.

-

Absorption Measurement: Measure the absorption of light by the FO₂ radicals at specific wavelengths. The vibrational and rotational transitions of the molecule will determine its characteristic absorption spectrum.

-

Data Analysis: Analyze the absorption spectrum to identify the unique spectral features of FO₂. The concentration of the radical can be determined from the magnitude of the absorption signal using the Beer-Lambert law, provided the absorption cross-section is known.

Visualizations

The following diagrams illustrate the theoretical pathways involving this compound and a general workflow for its laboratory study.

Caption: Theoretical formation and reaction pathways of the this compound radical.

Caption: General experimental workflow for the laboratory study of this compound.

References

Application Notes and Protocols for the Low-Temperature Synthesis of Fluorine Dioxide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup and synthesis of fluorine dioxide (FO₂) at low temperatures. Given the highly reactive and unstable nature of this compound, its synthesis is a specialized process that necessitates advanced laboratory techniques such as matrix isolation and photochemistry. These protocols are designed to provide a comprehensive guide for researchers in a controlled laboratory setting.

Introduction to this compound (FO₂) Synthesis

This compound (FO₂) is a highly reactive and unstable molecule. Its synthesis and characterization are challenging and are typically performed at cryogenic temperatures to prevent decomposition. The primary methods for generating and studying FO₂ involve the co-deposition of reactants in an inert gas matrix at very low temperatures, followed by photochemical activation. This approach, known as matrix isolation, allows for the stabilization and spectroscopic characterization of the target molecule.

Alternative strategies may involve low-temperature gas-phase reactions, similar to those used for the synthesis of other fluorine oxides like dioxygen difluoride (O₂F₂). However, for controlled synthesis and characterization of the FO₂ radical, matrix isolation is the preferred method.

Experimental Setups and Methodologies

Two primary experimental setups are detailed here: Matrix Isolation Spectroscopy and Low-Temperature Gas-Phase Reaction.

Matrix Isolation Spectroscopy for FO₂ Synthesis

This is the most effective method for the synthesis and characterization of isolated FO₂ molecules. It involves trapping reactant molecules in a solid, inert gas matrix at cryogenic temperatures and initiating the reaction photochemically.

-

Precursor Selection:

-

Reactants are chosen to generate fluorine (F) and oxygen (O₂) or an oxygen atom (O) and fluorine molecule (F₂) in situ.

-

A common approach is the use of a precursor that can be photolyzed to produce the desired reactive species. For instance, co-deposition of ozone (O₃) and molecular fluorine (F₂) in an argon matrix. Photolysis of ozone generates oxygen atoms which can then react with F₂.

-

Alternatively, a molecule containing both oxygen and fluorine, such as carbonyl fluoride (COF₂), can be photolyzed.[1]

-

-

Apparatus Setup:

-

A closed-cycle helium cryostat is used to cool a substrate (typically a CsI or BaF₂ window) to temperatures as low as 10-15 K.

-

A gas deposition line is used to introduce a mixture of the precursor(s) and a large excess of an inert matrix gas (e.g., Argon, Neon) into the cryostat vacuum chamber, where it condenses on the cold substrate. The ratio of matrix gas to precursor is typically high (e.g., 1000:1) to ensure isolation of the reactant and product species.[2]

-

An external UV light source (e.g., a mercury arc lamp with appropriate filters) is positioned to irradiate the matrix-isolated sample through a quartz window on the cryostat.

-

An FTIR spectrometer is aligned to pass an infrared beam through the substrate to monitor the reaction in situ.

-

-

Synthesis Procedure:

-

The cryostat is evacuated to high vacuum.

-

The substrate is cooled to the desired temperature (e.g., 15 K).

-

A gaseous mixture of the precursor(s) and the matrix gas is slowly deposited onto the cold substrate.

-

An initial IR spectrum of the unphotolyzed matrix is recorded.

-

The matrix is then irradiated with UV light for a specific duration.

-

IR spectra are recorded periodically during photolysis to monitor the disappearance of precursor bands and the appearance of new product bands.

-

The newly formed FO₂ can be identified by comparing its vibrational frequencies with theoretical predictions from quantum chemical calculations.[2]

-

Caption: Workflow for the matrix isolation synthesis and characterization of this compound.

Low-Temperature Gas-Phase Synthesis (Glow Discharge)

While less controlled for the specific isolation of the FO₂ radical, a low-temperature gas-phase reaction using a glow discharge can be adapted from the synthesis of dioxygen difluoride (O₂F₂).[3][4] This method is expected to produce a mixture of fluorine oxides.

-

Apparatus Setup:

-

A vacuum-tight reaction vessel made of a fluorine-resistant material (e.g., Pyrex glass at low temperatures, or passivated stainless steel/Monel) is required.[5]

-

The reaction vessel should be equipped with two electrodes to generate a glow discharge.

-

A cooling system, such as a liquid nitrogen bath, is necessary to maintain the reaction vessel at very low temperatures (e.g., 90 K).[4]

-

Gas inlets for precisely controlled flows of fluorine (F₂) and oxygen (O₂) are needed.

-

A vacuum pump is required to maintain a low-pressure environment.

-

-

Synthesis Procedure:

-

The reaction vessel is thoroughly cleaned, passivated with a low concentration of fluorine gas, and then evacuated.

-